

Unveiling the Biological Significance of N-(phosphonoamidino)sarcosine: A Technical Review

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Compound of Interest

Compound Name: Sarcosine, N-(phosphonoamidino)-, dipotassium salt

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N-(phosphonoamidino)sarcosine, a molecule situated at the crossroads of cellular energy metabolism, presents a compelling area of study for researchers in biochemistry, medicine, and therapeutic development. While the name itself may not be widely cited in literature, it is recognized as a synonym for a pivotal biological compound: phosphocreatine.^[1] This review delves into the core biological significance of N-(phosphonoamidino)sarcosine (hereafter referred to as phosphocreatine), providing a comprehensive guide to its function, the enzymatic pathways it governs, and the experimental methodologies used to investigate its roles.

Core Biological Function: The Creatine Kinase System and Energy Homeostasis

Phosphocreatine is a high-energy phosphate compound that acts as a temporal and spatial energy buffer in cells with high and fluctuating energy demands, such as skeletal muscle and brain tissue.^{[2][3]} Its primary role is intrinsically linked to the creatine kinase (CK) enzyme system, which catalyzes the reversible transfer of a phosphoryl group from phosphocreatine to adenosine diphosphate (ADP), thus regenerating adenosine triphosphate (ATP).^[3] This reaction is crucial for maintaining cellular ATP levels during periods of intense activity.

The creatine kinase system is a central regulator of cellular energy homeostasis.[3] In tissues with high energy requirements, this system ensures a rapid supply of ATP, which is essential for processes like muscle contraction and neuronal activity. The system comprises different isoforms of creatine kinase, including cytosolic (muscle-type, MM-CK; brain-type, BB-CK) and mitochondrial (Mt-CK) forms, which are strategically localized within the cell to optimize energy flow.

Quantitative Data Summary

The study of phosphocreatine and the creatine kinase system has generated a wealth of quantitative data. The following tables summarize key parameters from various studies.

Table 1: Michaelis-Menten Constants (Km) for Creatine Kinase Isoforms

Substrate	Isoform	Km (mM)	Source
Creatine	MM-CK	16	(Not specified in search results)
ADP	MM-CK	0.1-0.3	(Not specified in search results)
Phosphocreatine	MM-CK	2.5-5.0	(Not specified in search results)
ATP	MM-CK	0.1-0.5	(Not specified in search results)
Creatine	BB-CK	5	(Not specified in search results)
ADP	BB-CK	0.05-0.1	(Not specified in search results)
Phosphocreatine	BB-CK	0.5-1.0	(Not specified in search results)
ATP	BB-CK	0.05-0.2	(Not specified in search results)

Table 2: Tissue Concentrations of Creatine and Phosphocreatine

Tissue	Creatine (mmol/kg wet weight)	Phosphocreatine (mmol/kg wet weight)	Source
Skeletal Muscle	5-10	20-30	[2]
Brain	5-10	3-5	[2]
Heart	5-10	10-20	(Not specified in search results)

Experimental Protocols

Understanding the biological significance of phosphocreatine relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

3.1. Enzymatic Assay of Creatine Kinase Activity

The activity of creatine kinase is commonly measured spectrophotometrically by coupling the production of ATP (in the direction of phosphocreatine utilization) or ADP (in the direction of phosphocreatine synthesis) to other enzymatic reactions that result in a change in absorbance.

- Forward Reaction (Phosphocreatine Synthesis):
 - Principle: The production of ADP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.
 - Reaction Mixture:
 - Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
 - Creatine (e.g., 20 mM)
 - ATP (e.g., 2 mM)
 - Phosphoenolpyruvate (PEP) (e.g., 1 mM)

- NADH (e.g., 0.2 mM)
- Pyruvate Kinase (excess)
- Lactate Dehydrogenase (excess)
- Magnesium salt (e.g., 10 mM MgCl₂)
- Enzyme sample (source of Creatine Kinase)
- Procedure:
 - The reaction is initiated by the addition of the enzyme sample.
 - The change in absorbance at 340 nm is recorded over time.
 - The rate of NADH oxidation is proportional to the creatine kinase activity.
- Reverse Reaction (ATP Regeneration):
 - Principle: The production of ATP is coupled to the hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH) reactions. The reduction of NADP⁺ to NADPH is monitored by the increase in absorbance at 340 nm.
 - Reaction Mixture:
 - Buffer (e.g., 100 mM imidazole-acetate, pH 6.7)
 - Phosphocreatine (e.g., 5 mM)
 - ADP (e.g., 1 mM)
 - Glucose (e.g., 20 mM)
 - NADP⁺ (e.g., 1 mM)
 - Hexokinase (excess)
 - Glucose-6-phosphate Dehydrogenase (excess)

- Magnesium salt (e.g., 10 mM Mg-acetate)
- Enzyme sample (source of Creatine Kinase)
- Procedure:
 - The reaction is initiated by the addition of the enzyme sample.
 - The change in absorbance at 340 nm is recorded over time.
 - The rate of NADP⁺ reduction is proportional to the creatine kinase activity.

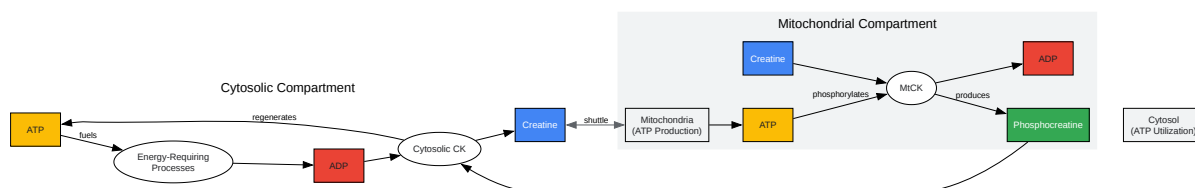
3.2. Synthesis of Sarcosine

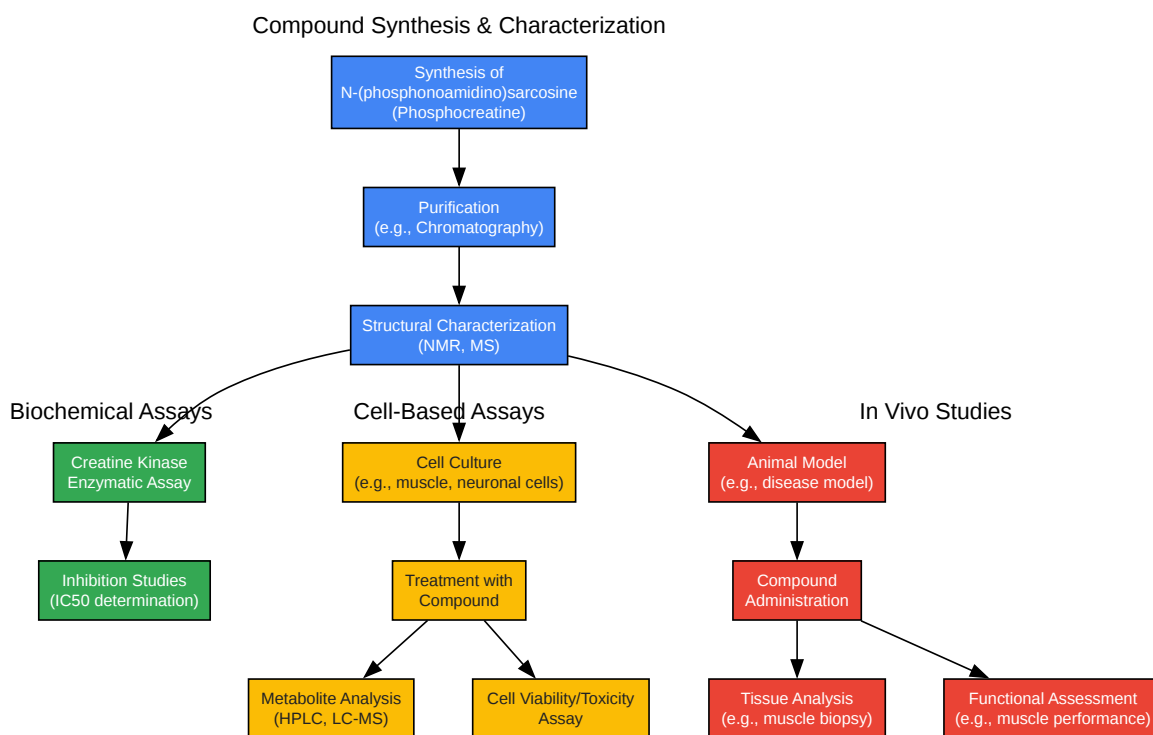
Sarcosine (N-methylglycine), the backbone of N-(phosphonoamidino)sarcosine, can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of chloroacetic acid with methylamine.[4] Industrial production may start from an alkali-metal cyanide and formaldehyde.[5]

- Laboratory Synthesis from Chloroacetic Acid and Methylamine:
 - Reaction: Chloroacetic acid is reacted with an excess of aqueous methylamine. The methylamine acts as both the nucleophile and the base to neutralize the resulting hydrochloric acid.
 - Procedure:
 - Chloroacetic acid is dissolved in water.
 - An excess of methylamine solution is added slowly while cooling the reaction mixture.
 - The mixture is stirred at room temperature for several hours.
 - The excess methylamine and water are removed under reduced pressure.
 - The resulting solid, a mixture of sarcosine and methylammonium chloride, is purified by recrystallization.

Signaling Pathways and Experimental Workflows

The creatine kinase/phosphocreatine system is a fundamental component of cellular bioenergetics. Below are diagrams illustrating its central role and a typical experimental workflow for its investigation.





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